Eryvarinol B

Description

Significance of Natural Products in Chemical Biology Research

Natural products are a vital source of structurally complex and diverse small molecules, which are invaluable in chemical biology and drug discovery. ijirt.org Through natural selection, these compounds have been optimized for potent and specific interactions with biological macromolecules. ijirt.orgniscair.res.in This evolutionary pre-validation gives them a distinct advantage over synthetic molecules from traditional combinatorial libraries, which often possess limited structural diversity. ijirt.org Consequently, natural products have historically been, and continue to be, a prolific source of lead compounds for new drug development and serve as chemical probes to modulate biological functions and study signaling pathways. ijirt.orgniscair.res.innih.gov The intricate and unique chemical architectures of natural products present challenging targets for total synthesis, thereby driving innovation in the field of organic chemistry. doc-developpement-durable.org

The Genus Erythrina as a Source of Bioactive Metabolites

The genus Erythrina, belonging to the Fabaceae family, comprises approximately 115 to 120 species of trees and shrubs found in tropical and subtropical regions. researchgate.netmdpi.com These plants are well-documented in traditional medicine and have been extensively studied for their rich phytochemical profiles. researchgate.netnih.gov The medicinal properties attributed to Erythrina species are largely due to their diverse array of secondary metabolites, particularly alkaloids and flavonoids, which exhibit a wide spectrum of biological activities. mdpi.comwisdomlib.org

Overview of Chemical Diversity within Erythrina Species

The chemical composition of the Erythrina genus is remarkably diverse. Phytochemical investigations have led to the isolation of nearly 500 non-alkaloidal constituents, in addition to a significant number of characteristic erythrinan (B1236395) alkaloids. researchgate.netuni-duesseldorf.de The most prominent classes of compounds are flavonoids, which include a high number of prenylated derivatives—a feature of significant medicinal interest due to their limited occurrence elsewhere. nih.govwisdomlib.org Pterocarpans represent a major subclass of isoflavonoids found within the genus. mdpi.comha.org.hk This chemical diversity is not only crucial for the plant's defense and survival but also provides a valuable resource for pharmacological research. doc-developpement-durable.orgha.org.hk

Table 1: Major Classes of Non-Alkaloidal Chemical Constituents in the Genus Erythrina

| Chemical Class | Examples of Sub-classes | Reference(s) |

|---|---|---|

| Flavonoids | Flavanones, Isoflavones, Pterocarpans, Chalcones, Isoflavanones, Flavones | nih.govuni-duesseldorf.deha.org.hk |

| Terpenoids | Triterpenes, Sesquiterpenes | ijirt.orgnih.gov |

| Alkaloids | Erythrinan-type alkaloids | researchgate.net |

| Phenolics | Simple phenols, Cinnamoylphenols, Stilbenoids | ijirt.orgnih.gov |

| Other Compounds | Lignans, Coumarins, Ceramides, Fatty acid derivatives | ijirt.orguni-duesseldorf.de |

Role of Erythrina variegata as a Source Organism

Erythrina variegata L., also known as the coral tree, is a prominent species within the genus and is a rich source of bioactive compounds. nih.govniscpr.res.in Its bark, leaves, roots, and flowers have been found to contain a wide array of phytochemicals, including alkaloids, flavonoids, triterpenoids, and steroids. researchgate.netnih.govwisdomlib.org The structural variety of compounds from E. variegata is notable, with many exhibiting unique structural modifications.

It is from the roots of this plant that Eryvarinol B was isolated. nih.gov The identification of this compound and the related Eryvarinol A from E. variegata involved detailed spectroscopic analysis, which confirmed their novel structures as diphenylpropan-1,2-diols. nih.gov An in silico study later explored the potential of several compounds from E. variegata, including Eryvarinol A, to interact with proteins involved in inflammatory pathways. niscair.res.inniscpr.res.in The discovery of this compound underscores the role of E. variegata as a key source organism for novel natural products with potential applications in scientific research.

Table 2: Chemical Profile of this compound

| Attribute | Description | Reference(s) |

|---|---|---|

| Compound Name | This compound | nih.gov |

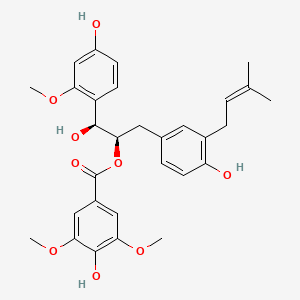

| Chemical Class | Diphenylpropan-1,2-diol | nih.gov |

| Structural Description | 3"-prenyl derivative of 1-(4-hydroxy-2-methoxyphenyl)-2-(4-hydroxy-3,5-dimethoxybenzoyloxy)-3-(4-hydroxyphenyl)propan-1-ol | nih.gov |

| Natural Source | Roots of Erythrina variegata | nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C30H34O9 |

|---|---|

Molecular Weight |

538.6 g/mol |

IUPAC Name |

[(1S,2R)-1-hydroxy-1-(4-hydroxy-2-methoxyphenyl)-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]propan-2-yl] 4-hydroxy-3,5-dimethoxybenzoate |

InChI |

InChI=1S/C30H34O9/c1-17(2)6-8-19-12-18(7-11-23(19)32)13-27(28(33)22-10-9-21(31)16-24(22)36-3)39-30(35)20-14-25(37-4)29(34)26(15-20)38-5/h6-7,9-12,14-16,27-28,31-34H,8,13H2,1-5H3/t27-,28+/m1/s1 |

InChI Key |

GEPYENNZEVKGNW-IZLXSDGUSA-N |

Isomeric SMILES |

CC(=CCC1=C(C=CC(=C1)C[C@H]([C@H](C2=C(C=C(C=C2)O)OC)O)OC(=O)C3=CC(=C(C(=C3)OC)O)OC)O)C |

Canonical SMILES |

CC(=CCC1=C(C=CC(=C1)CC(C(C2=C(C=C(C=C2)O)OC)O)OC(=O)C3=CC(=C(C(=C3)OC)O)OC)O)C |

Synonyms |

3''-prenyl-1-(4-hydroxy-2-methoxyphenyl)-2-(4-hydroxy-3,5-dimethoxybenzoyloxy)-3-(4-hydroxyphenyl)propan-1-ol eryvarinol B |

Origin of Product |

United States |

Isolation and Elucidation of Eryvarinol B Structure

Discovery and Isolation from Natural Sources

Eryvarinol B is a secondary metabolite isolated from Erythrina variegata, a plant recognized for producing a diverse array of bioactive compounds. nih.gov The isolation of this compound from its natural source involves a systematic extraction and purification process. Typically, the plant material, such as the roots, is subjected to extraction with organic solvents to create a crude extract. nih.gov This initial extract, containing a complex mixture of phytochemicals, then undergoes various chromatographic techniques to separate the individual components.

The purification process often employs a combination of column chromatography, including silica (B1680970) gel and Sephadex columns, followed by high-performance liquid chromatography (HPLC). These methods separate compounds based on their polarity, size, and affinity for the stationary phase, progressively enriching the fraction containing this compound until it is obtained in a pure form.

Methodologies for Structural Characterization

The determination of this compound's molecular structure is a meticulous process that relies on the integration of data from advanced spectroscopic techniques and chemical evidence.

Modern spectroscopy is indispensable in the structural elucidation of novel organic molecules like this compound. By analyzing the interaction of the compound with electromagnetic radiation, scientists can deduce its atomic connectivity and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to map out the carbon and proton framework of this compound. nih.gov

¹H NMR (Proton NMR): Provides information about the chemical environment of hydrogen atoms in the molecule, including their number, connectivity, and spatial arrangement.

¹³C NMR (Carbon NMR): Reveals the number of unique carbon atoms and their hybridization states (sp³, sp², sp).

2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between protons and carbons, allowing for the definitive assignment of the molecular scaffold and the relative stereochemistry of chiral centers.

Table 1: Representative ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

|---|---|---|---|

| Data unavailable in search results | Data unavailable in search results | Data unavailable in search results | Data unavailable in search results |

| ... | ... | ... | ... |

(Note: This table is a representation of the type of data obtained from ¹H NMR spectroscopy. The actual experimental values for this compound are found in specialized scientific literature.)

Table 2: Representative ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) ppm |

|---|---|

| Data unavailable in search results | Data unavailable in search results |

| ... | ... |

(Note: This table illustrates the kind of information provided by ¹³C NMR spectroscopy. Specific chemical shifts for this compound are documented in primary research articles.)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the molecular formula of this compound.

Furthermore, tandem mass spectrometry (MS/MS) experiments induce fragmentation of the molecular ion. The resulting fragmentation pattern offers valuable clues about the presence of specific substructures within the molecule.

Table 3: Mass Spectrometry Data for this compound

| Ion | m/z (mass-to-charge ratio) | Inferred Formula |

|---|---|---|

| [M+H]⁺ | Data unavailable in search results | Data unavailable in search results |

| Fragment 1 | Data unavailable in search results | Data unavailable in search results |

| Fragment 2 | Data unavailable in search results | Data unavailable in search results |

(Note: This table is an example of the data generated by mass spectrometry. The precise m/z values for this compound and its fragments are reported in dedicated chemical studies.)

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic properties of this compound. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. Specific absorption bands in the IR spectrum correspond to particular functional groups, such as hydroxyl (-OH), carbonyl (C=O), and aromatic rings (C=C).

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The wavelengths of maximum absorbance (λmax) can indicate the presence of chromophores, such as conjugated systems or aromatic moieties.

Table 4: IR and UV-Vis Spectroscopic Data for this compound

| Spectroscopic Method | Characteristic Absorption | Inferred Functional Group/Chromophore |

|---|---|---|

| IR (cm⁻¹) | Data unavailable in search results | Data unavailable in search results |

| UV-Vis (λmax, nm) | Data unavailable in search results | Data unavailable in search results |

(Note: This table demonstrates the type of information obtained from IR and UV-Vis spectroscopy. The specific absorption data for this compound is available in scientific publications.)

In addition to spectroscopic methods, chemical evidence often plays a crucial role in confirming the structure of a natural product. nih.gov Chemical derivatization involves converting the molecule into a known compound or a derivative with specific properties that can be more easily characterized. For instance, acetylation or methylation of hydroxyl groups can confirm their number and location within the molecule. These chemical transformations provide tangible proof that corroborates the structural assignments made through spectroscopic analysis.

Biosynthetic Pathways of Eryvarinol B

Proposed Biosynthetic Precursors and Intermediates

The biosynthesis of Eryvarinol B is hypothesized to begin with precursors derived from the shikimate pathway, which provides the aromatic amino acids L-tyrosine and L-phenylalanine. These primary metabolites serve as the foundational building blocks for the vast array of benzylisoquinoline alkaloids and other phenolic compounds found in Erythrina species.

The proposed biosynthetic pathway to this compound likely shares its initial steps with the biosynthesis of Erythrina alkaloids. The key steps and intermediates are outlined below:

Formation of (S)-Norcoclaurine: The pathway commences with the condensation of dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA), both derived from L-tyrosine, to form (S)-norcoclaurine. This reaction is catalyzed by norcoclaurine synthase (NCS).

Conversion to (S)-Norreticuline: (S)-Norcoclaurine then undergoes a series of enzymatic modifications, including methylation and hydroxylation reactions, to yield the central intermediate (S)-norreticuline. nih.govnih.gov These steps are catalyzed by a suite of enzymes including N-methyltransferases, cytochrome P450 monooxygenases, and O-methyltransferases.

Oxidative Coupling to Erysodienone: A critical branching point in the pathway is the intramolecular oxidative carbon-carbon coupling of (S)-norreticuline to form the dienone intermediate, erysodienone. wikipedia.orgscispace.com This reaction establishes the characteristic spirocyclic core of the erythrinane skeleton.

Formation of a Hypothetical Intermediate: It is proposed that this compound diverges from the main alkaloid pathway from an intermediate derived from erysodienone or a related compound. This hypothetical intermediate would likely undergo reduction of the dienone system and subsequent aromatic ring modifications. The introduction of a prenyl group is a key step in the latter stages of the biosynthesis.

A proposed biosynthetic scheme is presented below:

Table 1: Proposed Biosynthetic Precursors and Intermediates of this compound

| Compound Name | Structure | Role in Pathway |

|---|---|---|

| L-Tyrosine |  |

Primary Precursor |

| Dopamine |  |

Intermediate |

| 4-Hydroxyphenylacetaldehyde |  |

Intermediate |

| (S)-Norcoclaurine |  |

Key Intermediate |

| (S)-Norreticuline |  |

Central Intermediate |

Enzymatic Transformations and Catalytic Mechanisms in Natural Product Biogenesis

The proposed biosynthesis of this compound involves a series of complex enzymatic transformations that are characteristic of plant specialized metabolism. These enzymes catalyze regio- and stereospecific reactions to construct the intricate molecular architecture of the final product.

Norcoclaurine Synthase (NCS): This enzyme catalyzes the Pictet-Spengler condensation of dopamine and 4-HPAA to form the foundational benzylisoquinoline skeleton of (S)-norcoclaurine.

Cytochrome P450 Monooxygenases (CYP450s): A diverse superfamily of heme-thiolate proteins, CYP450s are crucial for the hydroxylation and oxidative coupling reactions in BIA biosynthesis. A specific CYP450 is responsible for the key intramolecular C-C bond formation that converts (S)-norreticuline to erysodienone.

Dehydrogenases/Reductases: The conversion of the dienone moiety in erysodienone to the aromatic system present in many Erythrina compounds likely involves the action of dehydrogenases or reductases. These enzymes typically utilize NADPH or NADH as cofactors.

Prenyltransferases (PTs): The attachment of the prenyl group to the aromatic ring of a precursor molecule is a key step in the biosynthesis of this compound. Prenyltransferases catalyze the transfer of a dimethylallyl pyrophosphate (DMAPP) or a related isoprenoid pyrophosphate to an acceptor molecule. This class of enzymes is responsible for the vast structural diversity of prenylated natural products.

Chemoenzymatic Synthesis Strategies Inspired by Biosynthesis

The proposed biosynthetic pathway of this compound offers inspiration for the development of efficient and stereoselective chemoenzymatic synthesis strategies. By harnessing the catalytic power of enzymes for key transformations, complex natural products can be assembled with high precision.

Enzymatic Pictet-Spengler Reaction: Norcoclaurine synthase could be employed in a bioreactor to catalyze the stereoselective synthesis of the (S)-norcoclaurine core from commercially available precursors. This enzymatic step would establish the crucial stereochemistry at the C1 position.

Biocatalytic Oxidative Coupling: The use of isolated cytochrome P450 monooxygenases or whole-cell biotransformation systems expressing the specific CYP450 could be explored to mimic the natural oxidative coupling of a synthetic (S)-norreticuline analog to form the erysodienone scaffold.

Stereoselective Reductions with Dehydrogenases: A library of alcohol dehydrogenases could be screened to perform stereoselective reductions of keto-functionalized intermediates, mirroring the proposed reductive steps in the natural pathway.

Regioselective Prenylation: The use of a prenyltransferase with broad substrate specificity could be a powerful tool for the late-stage introduction of the prenyl group onto a synthetic precursor. This would avoid the challenges associated with regioselective prenylation using traditional chemical methods.

By combining the strengths of chemical synthesis for the construction of key precursors and the selectivity of enzymatic catalysis for challenging transformations, chemoenzymatic approaches hold great promise for the efficient and scalable production of this compound and its analogs for further biological investigation.

Total Synthesis and Chemical Modifications of Eryvarinol B

Strategic Approaches to the Total Synthesis of Complex Natural Products

The total synthesis of a complex natural product like Eryvarinol B would necessitate a carefully devised synthetic strategy. Chemists approach such challenges through several established paradigms:

Biomimetic Synthesis: This approach seeks to mimic the biosynthetic pathway of the natural product in the laboratory. By understanding how the molecule is assembled in nature, chemists can design a synthetic route that may be more efficient and stereoselective.

The choice of strategy would depend on the specific structural features of this compound, including its stereochemistry, functional group compatibility, and the availability of suitable starting materials.

Development of Novel Synthetic Methodologies for this compound and Analogues

The synthesis of a novel and complex natural product often drives the development of new chemical reactions and methodologies. For a molecule like this compound, synthetic chemists might need to:

Develop new methods for the stereocontrolled formation of carbon-carbon and carbon-heteroatom bonds.

Explore novel cyclization strategies to construct the core ring systems of the molecule.

Investigate new protecting group strategies to mask and unmask functional groups at the appropriate stages of the synthesis.

These newly developed methods would not only enable the synthesis of this compound itself but could also be applied to the synthesis of its analogues, which are crucial for structure-activity relationship studies.

Semi-synthesis and Derivatization for Structure-Activity Relationship Studies

Once a natural product is isolated or synthesized, semi-synthesis is a common approach to generate derivatives for SAR studies. This involves chemically modifying the parent molecule to produce a library of related compounds. For this compound, this could involve:

Functional group modification: Altering existing functional groups, such as hydroxyls, ketones, or alkenes, through reactions like esterification, etherification, oxidation, or reduction.

Introduction of new functional groups: Adding new chemical moieties to the core structure to probe their effect on biological activity.

By systematically modifying different parts of the this compound scaffold and evaluating the biological activity of the resulting derivatives, researchers can identify the key structural features responsible for its biological effects.

Analogues and Derivatives of this compound: Design and Synthesis

The design and synthesis of analogues and derivatives of this compound would be guided by the information obtained from SAR studies. The goal is to create new molecules with improved properties, such as enhanced potency, selectivity, or metabolic stability.

The synthesis of these analogues could be achieved through:

Total synthesis: Utilizing the established synthetic route for this compound and introducing modifications at key steps to generate the desired analogues.

Semi-synthesis: Starting from the natural product and performing chemical transformations to introduce the desired structural changes.

The table below conceptualizes the types of derivatives that might be synthesized and the rationale behind their design.

| Derivative Type | Modification Rationale | Potential Synthetic Approach |

| Ester Derivatives | To investigate the role of hydroxyl groups and improve lipophilicity. | Acylation of hydroxyl groups. |

| Ether Derivatives | To probe the importance of hydrogen bond donors and enhance stability. | Alkylation of hydroxyl groups. |

| C-Glycosides | To potentially improve solubility and pharmacokinetic properties. | Glycosylation reactions. |

| Heterocyclic Analogues | To explore the impact of replacing carbocyclic rings with heterocycles. | Total synthesis incorporating heterocyclic building blocks. |

The iterative process of designing, synthesizing, and biologically evaluating analogues is a cornerstone of drug discovery and chemical biology, and would be the logical next step in the scientific exploration of this compound, should a viable synthetic route be established.

Investigation of Biological Activities and Molecular Mechanisms of Eryvarinol B

In Silico and In Vitro Assessment of Biological Activities

Computational (in silico) and laboratory-based (in vitro) assessments are foundational steps in drug discovery, allowing for the preliminary evaluation of a compound's potential therapeutic effects. For Eryvarinol B, these early-stage screenings have provided initial insights into its characteristics.

In silico techniques such as molecular docking and network analysis are employed to predict how a ligand, such as this compound, might interact with protein targets. niscpr.res.in In a study evaluating phytochemicals from Erythrina variegata for their effects on primary dysmenorrhea and endometriosis, this compound was initially considered as a potential ligand. niscpr.res.in The study planned to use network analysis in STRING and Cytoscape, along with molecular docking in PyRx, to investigate interactions with relevant biological targets. niscpr.res.in However, this compound was ultimately eliminated from the list of ligands for these detailed interaction studies due to its physicochemical properties. niscpr.res.in

A specific set of protein targets was identified as playing key roles in the pathophysiology of endometriosis and primary dysmenorrhea. niscpr.res.in These targets are involved in processes such as endometrial receptivity, estrogen expression, and the formation of steroidogenic tissues. niscpr.res.in The intended investigation aimed to assess the potential of various phytochemicals to interact with these proteins. niscpr.res.in While the study considered these targets, this compound was not advanced to the molecular docking stage to evaluate its binding affinity against them due to its failure to meet initial screening criteria. niscpr.res.in

Table 1: Protein Targets in the Investigation of Phytochemicals

| Target Name | PDB ID | Role in Primary Dysmenorrhea and Endometriosis |

|---|---|---|

| Progesterone Receptor (PSR) | - | Key role in endometrial receptivity. niscpr.res.in |

| Estrogen Receptor 1 (ESR1) | - | Involved in estrogen expression. niscpr.res.in |

| Steroidogenic Factor 1 (SF1) | - | Plays a role in the formation of steroidogenic tissues and increased estrogen levels. niscpr.res.in |

| Cytochrome P450 19A1 (CYP19A1/Aromatase) | - | Key for estrogen production. niscpr.res.in |

| GATA Binding Protein 6 (GATA6) | - | Overexpression can lead to increased estrogen and inflammation. niscpr.res.in |

| Matrix Metalloproteinase-2 (MMP2) | - | Involved in converting stromal cells to endometriotic lesions. niscpr.res.in |

Data derived from a study on phytochemicals from E. variegata. niscpr.res.in

The same research that identified protein targets for endometriosis also considered enzymes involved in inflammatory pathways associated with primary dysmenorrhea. niscpr.res.in The targets included Tumor Necrosis Factor (TNF), Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2), and Prostaglandin F2α (PGF2α), which are implicated in the hypersecretion of prostaglandins (B1171923) that leads to uterine muscle constriction and pain. niscpr.res.in As with the other protein targets, this compound was excluded from the virtual screening and molecular docking analyses that would have explored its potential inhibitory effects on these enzymes. niscpr.res.in

The evaluation of a compound's drug-likeness is a critical step in early-stage drug discovery. This assessment often uses criteria such as Lipinski's "rule of five" to predict a compound's potential oral bioavailability. In an ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling analysis, this compound was found to have a molecular weight of 538.59 Da. niscpr.res.in This value exceeds the 500 Da threshold suggested by Lipinski's rule of five. niscpr.res.in Consequently, because it disobeyed this rule, this compound was eliminated from further consideration for molecular docking in the study. niscpr.res.in

Table 2: Drug-Likeness Parameters for this compound

| Parameter | Value | Lipinski's Rule of Five Guideline | Compliance |

|---|---|---|---|

| Molecular Weight | 538.59 Da | ≤ 500 Da | No |

Data sourced from ADMET profiling of E. variegata phytochemicals. niscpr.res.in

While specific cellular or biochemical effects for this compound are not detailed in the available research, related compounds have been studied. For instance, the compound Eryvarinol A was shown in molecular docking analyses to have the potential to down-regulate TNF. niscpr.res.in However, similar specific investigations into the cellular or biochemical impacts of this compound are not present in the cited literature. The genus Erythrina is noted as a source of various secondary metabolites with a range of reported biological activities, including anti-inflammatory, antiplasmodial, and antibacterial effects. niscpr.res.inresearchgate.net

Elucidation of Molecular Mechanisms of Action

The precise molecular mechanisms of action for this compound have not been elucidated in the reviewed scientific literature. The initial screening studies that included the compound did not proceed to the detailed experimental stages required to determine its specific pathways of action, largely due to its unfavorable drug-likeness parameters. niscpr.res.in Therefore, how this compound might exert biological effects at a molecular level remains an area for future investigation.

Ligand-Target Interactions at the Molecular Level

Current scientific literature lacks specific studies detailing the direct ligand-target interactions of this compound at a molecular level. Comprehensive searches of available research databases did not yield any experimental or computational studies that have elucidated the binding of this compound to specific protein targets.

One notable in silico study that investigated various phytochemicals from Erythrina variegata for their therapeutic effects on primary dysmenorrhea and endometriosis explicitly excluded this compound from its molecular docking analysis. nih.gov The rationale for this exclusion was based on its molecular weight of 538.59 Da, which does not adhere to Lipinski's rule of five for drug-likeness. nih.gov This suggests that from a computational drug discovery perspective, this compound was not considered a promising candidate for further investigation in that particular study.

Consequently, there is no available data to populate a table on the specific molecular docking scores, binding affinities, or interacting residues for this compound with any biological targets.

Computational Chemistry and Molecular Modeling in Eryvarinol B Research

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as Eryvarinol B) when bound to a second molecule (a receptor, typically a protein). biointerfaceresearch.comnih.govmdpi.com This method is crucial for predicting the binding affinity and mode of interaction between a potential drug and its target protein, helping to screen large libraries of compounds and prioritize them for further testing. researchgate.netphcogj.com The process involves generating various conformations of the ligand within the active site of the receptor and using a scoring function to estimate the strength of the interaction, often represented as binding energy. biointerfaceresearch.com

In a notable study investigating the therapeutic effects of compounds from the plant Erythrina variegata on primary dysmenorrhea and endometriosis, this compound was considered as a potential ligand. niscpr.res.in However, it was eliminated from the list of ligands for molecular docking simulations. The reason for its exclusion was its failure to comply with Lipinski's rule of five, a set of guidelines used to evaluate the drug-likeness of a chemical compound and its likelihood of being an orally active drug in humans. niscpr.res.in Specifically, this compound's molecular weight of 538.59 Da exceeds the recommended maximum of 500 Da. niscpr.res.in This high molecular weight suggests potential issues with bioavailability, which led to its exclusion from further target binding prediction studies in this context. niscpr.res.in

Table 1: Lipinski's Rule of Five and this compound

| Guideline Parameter | Recommended Value | This compound Value | Compliance |

|---|---|---|---|

| Molecular Weight | ≤ 500 Da | 538.59 Da | No |

| Log P (octanol-water partition coefficient) | ≤ 5 | Data not specified in the study | N/A |

| Hydrogen Bond Donors | ≤ 5 | Data not specified in the study | N/A |

| Hydrogen Bond Acceptors | ≤ 10 | Data not specified in the study | N/A |

Molecular Dynamics Simulations for Ligand-Receptor Complex Stability

Following molecular docking, molecular dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-receptor complex over time. f1000research.comnih.govresearchgate.net MD simulations model the movement of atoms and molecules, providing a detailed view of the dynamic behavior of the complex in a simulated physiological environment. nih.govmdpi.com This technique is valuable for confirming the stability of binding poses identified through docking and for understanding the flexibility of both the ligand and the receptor's active site. f1000research.com

As this compound was screened out prior to molecular docking in the key available study, no ligand-receptor complex was identified for further analysis. niscpr.res.in Consequently, there are no published molecular dynamics simulations investigating the stability of an this compound-receptor complex. Such studies are contingent on first identifying a promising binding interaction through methods like molecular docking.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.orgmdpi.comnih.gov By developing a QSAR model, researchers can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. frontiersin.orgresearchgate.net These models require a dataset of compounds with known structural features and experimentally determined biological activities. mdpi.com

A search of the scientific literature reveals no specific QSAR models developed for this compound or a series of its close analogues. The development of a QSAR model is dependent on having a sufficient number of structurally related compounds with a range of measured activities against a specific biological target. The lack of such focused studies on a series of this compound derivatives means that the necessary data to construct a predictive QSAR model is currently unavailable.

Network Analysis and In Silico Screening Methodologies

In silico screening encompasses a variety of computational techniques used in the early stages of drug discovery to screen large databases of compounds and identify those with the highest potential for therapeutic activity. qima-lifesciences.comnih.govnih.gov This process often begins with filtering compounds based on physicochemical properties (like Lipinski's rule of five) and predicting their ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. niscpr.res.in

Network analysis, particularly in the context of systems pharmacology, is used to visualize and analyze the complex interactions between multiple compounds and multiple protein targets. mdpi.comniscpr.res.in This approach is particularly relevant for natural products, which often contain multiple active constituents. mdpi.com

In the investigation of phytochemicals from Erythrina variegata for primary dysmenorrhea and endometriosis, an initial in silico screening was performed. niscpr.res.in It was at this stage that this compound was eliminated due to its high molecular weight. niscpr.res.in Subsequently, a network analysis was constructed to explore the interactions between the remaining promising ligands and their biological targets. This network included other compounds from the plant, such as Eryvarinol A, Erystagallin A, and Erycrystagallin, but not this compound. niscpr.res.in This highlights how initial screening steps are critical in determining which compounds proceed to more complex computational analyses. niscpr.res.in

Future Directions and Research Perspectives

Advancements in Synthetic Approaches for Scalable Production

The limited availability of Eryvarinol B from its natural source, Erythrina variegata, necessitates the development of efficient and scalable total synthesis methods. doc-developpement-durable.org Current natural product synthesis is often a lengthy process, impractical for producing the gram-scale quantities needed for extensive biological studies and potential therapeutic development. sciencedaily.comscripps.edu Future synthetic strategies will need to overcome these limitations.

A primary objective is to design a synthesis route that is both high-yielding and economically viable. This could involve the application of novel synthetic methodologies like C-H bond activation, which can form key structural rings in fewer steps from inexpensive starting materials. unibas.ch Another promising avenue is the development of a divergent synthesis. This approach would create a common, complex intermediate from which this compound and a variety of its analogues could be efficiently produced, facilitating broad structure-activity relationship (SAR) studies. researchgate.net Furthermore, emulating nature's efficiency through biomimetic synthesis, which mimics the proposed biosynthetic pathways, could offer an elegant and effective strategy. engineering.org.cn The ultimate goal is to create a practical and adaptable synthetic platform that enables the production of significant quantities of this compound, thereby removing a major bottleneck in its research and development. sciencedaily.comscripps.edu

Deeper Understanding of Biosynthetic Enzymes and Pathways

While this compound has been isolated, the precise enzymatic machinery that constructs it within Erythrina species remains largely uncharacterized. Elucidating this biosynthetic pathway is a crucial future direction. researchgate.net Based on its structure as a complex polyphenol, the pathway likely involves enzymes from the phenylpropanoid pathway, which generates a vast array of plant secondary metabolites from amino acid precursors. nih.govfrontiersin.org Key enzyme classes that are probably involved include cytochrome P450 monooxygenases for hydroxylation steps, reductases, and various transferases that assemble the core structure. nih.gov The final steps may involve a dehydratase to form a key ring structure, a common reaction in the biosynthesis of related pterocarpans found in legumes. researchgate.net

Future research should focus on identifying and characterizing these specific enzymes. This can be achieved by analyzing the genome and transcriptome of Erythrina variegata to find candidate genes that are expressed when the plant is producing these compounds. frontiersin.org Once identified, these genes can be expressed in model organisms to confirm their function. Understanding the complete pathway and the enzymes involved would not only provide fundamental biological insights but also open the door to producing this compound and its precursors through metabolic engineering in microbial or plant-based systems. mdpi.com

Comprehensive Elucidation of Pan-omic Biological Interactions

To understand the full biological impact of this compound, future research must move beyond single-target assays and embrace a systems-level approach. Pan-omics, the integrated analysis of genomics, transcriptomics, proteomics, and metabolomics, offers a powerful platform for achieving this. researchgate.netevotec.com This approach can provide a comprehensive snapshot of the global molecular changes that occur within a biological system upon exposure to the compound. nih.gov

Applying pan-omics to cells or organisms treated with this compound can help identify its primary molecular targets, uncover off-target effects, and map the downstream signaling and metabolic pathways it modulates. evotec.com For example, transcriptomic and proteomic analyses could reveal which genes and proteins are upregulated or downregulated, providing clues to the compound's mechanism of action. frontiersin.org Metabolomic analysis would show how cellular metabolism is rewired in response to the compound. mdpi.com Integrating these multi-layered datasets can reveal complex interactions and regulatory networks that would be missed by traditional methods, providing a holistic understanding of the compound's biological activity and informing its potential therapeutic applications. researchgate.netnitrkl.ac.in

Development of Advanced Spectroscopic Techniques for Mechanistic Studies

Investigating the precise molecular mechanisms by which this compound interacts with its biological targets requires sophisticated analytical tools. While standard techniques like NMR are essential for structure elucidation, advanced spectroscopic methods are needed to study dynamic interactions in real-time. nih.govresearchgate.net Future research will benefit from the application of techniques designed to probe the kinetics and structural changes of enzymes and other biomolecules during their function. itmedicalteam.plnumberanalytics.com

Techniques such as time-resolved fluorescence spectroscopy and stopped-flow spectroscopy can monitor the rapid binding events and conformational changes that occur when this compound engages with a target protein. itmedicalteam.plnumberanalytics.com For instance, if this compound interacts with an enzyme, these methods can measure the rates of the reaction and detect transient intermediates, offering deep mechanistic insight. numberanalytics.com Furthermore, advanced mass spectrometry methods can be used to study structural changes in both the target protein and this compound during the enzymatic process. rsc.org The development and application of these advanced spectroscopic approaches will be instrumental in building a detailed, dynamic model of how this compound functions at a molecular level. nih.gov

Design of Next-Generation Analogues for Specific Biological Targets

The natural structure of this compound serves as an excellent starting point for the development of new therapeutic agents. A key future direction is the rational design and synthesis of next-generation analogues with improved potency, selectivity, and drug-like properties. scirp.orgresearchgate.net This process, often called lead optimization, involves systematically modifying the core structure of the natural product. researchgate.net

Strategies for creating these analogues include diverted total synthesis, where a synthetic route is modified at late stages to produce a library of related compounds. rsc.org By creating analogues with alterations to the diphenylpropan-1,2-diol backbone or the syringate and prenyl groups, researchers can probe which parts of the molecule are essential for its biological activity. niscpr.res.inmdpi.com For example, modifying or replacing the prenyl group could influence the compound's ability to interact with cell membranes or specific protein pockets. Computational modeling can be used in conjunction with synthesis to predict which modifications are most likely to enhance binding to a specific biological target. scirp.org This iterative cycle of design, synthesis, and biological testing is a proven strategy for transforming a promising natural product into a highly optimized therapeutic candidate. researchgate.netrsc.org

Q & A

Basic Research Questions

Q. What are the established methodologies for isolating and characterizing Eryvarinol B from natural sources?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as HPLC or GC-MS for purification. Structural characterization employs NMR (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HRMS). Researchers must validate purity (>95%) using analytical HPLC and compare spectral data with existing literature .

- Key Considerations : Ensure reproducibility by documenting solvent ratios, column parameters, and temperature gradients. Cross-reference spectral libraries to avoid misidentification .

Q. How do researchers design in vitro assays to evaluate this compound’s bioactivity?

- Methodological Answer : Standard assays include cell viability (MTT assay), enzyme inhibition (e.g., kinase activity via fluorescence-based kits), and antioxidant capacity (DPPH/ABTS assays). Use dose-response curves (0.1–100 µM) with positive controls (e.g., ascorbic acid for antioxidants). Statistical validation requires triplicate trials and ANOVA for significance testing .

- Data Pitfalls : Account for solvent interference (e.g., DMSO cytotoxicity) and normalize results to cell count or protein content .

Advanced Research Questions

Q. How can contradictory results in this compound’s mechanism of action be resolved across studies?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, cell lines) or compound stability. Conduct meta-analyses of published data, focusing on variables like incubation time and metabolite profiling. Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic assays) to validate hypotheses .

- Case Example : If Study A reports apoptosis induction (caspase-3 activation) but Study B shows necrosis (LDH release), re-evaluate apoptosis/necrosis markers under identical conditions and assess mitochondrial membrane potential (JC-1 staining) .

Q. What strategies optimize this compound’s pharmacokinetic properties in preclinical models?

- Methodological Answer : Address poor bioavailability via structural analogs (e.g., ester prodrugs) or nanoformulations (liposomes, PLGA nanoparticles). Use LC-MS/MS to quantify plasma half-life (t₁/₂) and tissue distribution in rodent models. Validate absorption pathways with Caco-2 cell monolayers and P-glycoprotein inhibitors .

- Ethical Compliance : Follow institutional guidelines for animal studies, including sample size justification (power analysis) and humane endpoints .

Q. How to design a robust structure-activity relationship (SAR) study for this compound derivatives?

- Methodological Answer : Synthesize analogs with systematic modifications (e.g., hydroxyl group methylation, side-chain elongation). Test bioactivity against a panel of targets (e.g., cancer cell lines, microbial strains) and correlate results with computational models (molecular docking, QSAR). Use PCA or clustering algorithms to identify critical pharmacophores .

- Data Integrity : Archive synthetic protocols (yields, purification steps) and raw spectral files in FAIR-compliant repositories .

Methodological and Analytical Challenges

Q. What statistical approaches are critical for interpreting high-throughput screening data on this compound?

- Methodological Answer : Apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) to mitigate Type I errors in multi-parametric assays. Use machine learning (random forests, SVM) to identify predictive biomarkers from omics datasets. Validate models with external cohorts or public databases (e.g., ChEMBL) .

- Reproducibility : Share code and raw data via platforms like GitHub or Zenodo, adhering to journal-specific policies .

Q. How to address batch-to-batch variability in this compound synthesis for longitudinal studies?

- Methodological Answer : Implement quality control (QC) protocols:

- Chemical : Monitor reaction intermediates via TLC and intermediate NMR.

- Biological : Include internal standards in bioassays (e.g., staurosporine for cytotoxicity).

- Documentation : Use electronic lab notebooks (ELNs) with version control to track modifications .

Ethical and Reporting Standards

Q. What ethical frameworks apply to publishing negative or inconclusive data on this compound?

- Methodological Answer : Negative results are crucial for avoiding publication bias. Use registered reports or platforms like PLOS ONE that prioritize methodological rigor over novelty. Disclose conflicts of interest (e.g., funding sources) and adhere to ARRIVE guidelines for animal studies .

Q. How to ensure compliance with FAIR principles when sharing this compound research data?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.